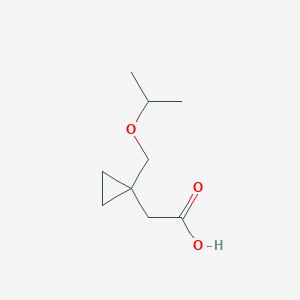
3,3-Difluoro-2-(trifluoromethyl)azetidinehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride is a fluorinated heterocyclic compound. It is a derivative of azetidine, a four-membered ring containing three carbon atoms and one nitrogen atom. The presence of fluorine atoms at the 3-position and a trifluoromethyl group at the 2-position enhances its chemical properties, making it a valuable building block in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-2-(trifluoromethyl)azetidine hydrochloride typically involves the fluorination of azetidine derivatives. One common method includes the reaction of azetidine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes the formation of intermediate compounds, followed by fluorination and purification steps. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic substitution: Due to the electron-withdrawing effect of fluorine atoms, the compound is susceptible to nucleophilic attacks.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Addition reactions: The strained ring structure of azetidine makes it reactive towards addition reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted azetidine derivatives, while oxidation can lead to the formation of ketones or carboxylic acids .
Applications De Recherche Scientifique
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of bioimaging agents due to its ability to modify fluorescent dyes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including inhibitors of specific enzymes.
Industry: The compound is utilized in the production of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)
Mécanisme D'action
The mechanism of action of 3,3-difluoro-2-(trifluoromethyl)azetidine hydrochloride involves its interaction with molecular targets through nucleophilic substitution and other reactions. The electron-withdrawing fluorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with various biological molecules. This property is particularly useful in the design of enzyme inhibitors and other therapeutic agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Difluoroazetidine hydrochloride
- 3-(Trifluoromethyl)azetidine hydrochloride
- 3,3-Difluoro-2-(trifluoromethyl)azetidine
Uniqueness
3,3-Difluoro-2-(trifluoromethyl)azetidine hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups, which significantly enhance its lipophilicity and reactivity. This makes it a versatile building block for various applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C4H5ClF5N |
|---|---|
Poids moléculaire |
197.53 g/mol |
Nom IUPAC |
3,3-difluoro-2-(trifluoromethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H4F5N.ClH/c5-3(6)1-10-2(3)4(7,8)9;/h2,10H,1H2;1H |
Clé InChI |
KNZDMBFYIRQOPH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(N1)C(F)(F)F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















